molecular formula C5H8O4 B146787 Dimethylmalonic acid CAS No. 595-46-0

Dimethylmalonic acid

Cat. No.: B146787
CAS No.: 595-46-0
M. Wt: 132.11 g/mol
InChI Key: OREAFAJWWJHCOT-UHFFFAOYSA-N
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Description

Dimethylmalonic acid is a dicarboxylic acid with the molecular formula C5H8O4. It is a derivative of malonic acid where both methylene hydrogens are replaced by methyl groups. This compound is known for its role as a building block in organic synthesis and its applications in various scientific fields .

Scientific Research Applications

Dimethylmalonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It serves as a metabolic intermediate in the study of fatty acid synthesis and degradation.

    Medicine: Research involving this compound derivatives has implications in understanding metabolic disorders and developing therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

Dimethylmalonic acid is known to cause skin irritation and serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use protective gloves, protective clothing, eye protection, and face protection when handling it .

Future Directions

The global Dimethylmalonic Acid Market size was valued at USD Million in 2023 and is expected to reach USD Million in 2032, growing at a CAGR from 2023 to 2032 . This suggests that there is a growing demand for this compound, potentially opening up new avenues for research and application .

Mechanism of Action

Target of Action

Dimethylmalonic acid is a short-chain dicarboxylic acid found in human serum . It is a derivative of malonic acid, where both methylene hydrogens have been replaced by methyl groups

Mode of Action

It is known to be a volatile organic compound detected in alveolar breath

Biochemical Pathways

It is known to be a part of the human metabolome , indicating that it participates in various metabolic processes

Pharmacokinetics

Its presence in human serum suggests that it is absorbed and distributed in the body. Its impact on bioavailability is currently unknown and would require further investigation.

Result of Action

As a short-chain dicarboxylic acid, it may participate in various metabolic processes . .

Action Environment

Given that it is a volatile organic compound detected in alveolar breath , factors related to the respiratory environment could potentially influence its action

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylmalonic acid can be synthesized through the alkylation of malonic acid derivatives. One common method involves the reaction of malonic acid with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

CH2(COOH)2+2CH3I(CH3)2C(COOH)2+2NaI\text{CH}_2(\text{COOH})_2 + 2 \text{CH}_3\text{I} \rightarrow (\text{CH}_3)_2\text{C}(\text{COOH})_2 + 2 \text{NaI} CH2​(COOH)2​+2CH3​I→(CH3​)2​C(COOH)2​+2NaI

Industrial Production Methods: Industrial production of this compound typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Dimethylmalonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dimethylmalonate.

    Reduction: Reduction reactions can convert it into this compound derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

    Malonic Acid: The parent compound of dimethylmalonic acid, with two hydrogen atoms instead of methyl groups.

    Methylmalonic Acid: A related compound with one methyl group and one hydrogen atom.

Comparison:

This compound stands out due to its unique structure and its significant role in various chemical and biological processes. Its applications in research and industry make it a valuable compound in the scientific community.

Properties

IUPAC Name

2,2-dimethylpropanedioic acid
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InChI

InChI=1S/C5H8O4/c1-5(2,3(6)7)4(8)9/h1-2H3,(H,6,7)(H,8,9)
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InChI Key

OREAFAJWWJHCOT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C(=O)O)C(=O)O
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Molecular Formula

C5H8O4
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DSSTOX Substance ID

DTXSID5060489
Record name Dimethylmalonic acid
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Molecular Weight

132.11 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name 2,2-Dimethylmalonic acid
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Solubility

90 mg/mL at 13 °C
Record name Dimethylmalonic acid
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Vapor Pressure

0.0014 [mmHg]
Record name 2,2-Dimethylmalonic acid
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CAS No.

595-46-0
Record name Dimethylmalonic acid
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Record name 2,2-Dimethylmalonic acid
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Record name DIMETHYLMALONIC ACID
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Record name Propanedioic acid, 2,2-dimethyl-
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Melting Point

192 °C
Record name Dimethylmalonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of dimethylmalonic acid?

A1: this compound has the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol. []

Q2: What is known about the crystal structure of this compound?

A2: this compound crystallizes in the tetragonal system with the space group I41/acd. The structure consists of spirals of molecules connected by double hydrogen bonds. The carboxyl groups within a molecule form a 163° angle. []

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Several spectroscopic techniques have been employed to study this compound. These include:* Nuclear Magnetic Resonance (NMR): 1H, 2H, 13C, and 17O NMR have been used to study the structure and dynamics of this compound, including hydrogen bonding and methyl group rotation. [, , ]* Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be used to identify functional groups and study molecular structure. [, ]

Q4: Is this compound soluble in water?

A4: Yes, this compound is soluble in water. [, ] This solubility is important for its applications in aqueous solution chemistry and potential biological activity.

Q5: What is the pKa of this compound?

A5: this compound, being a dicarboxylic acid, has two pKa values. Although not explicitly mentioned in the provided abstracts, similar dicarboxylic acids suggest the pKa values are likely to be in the range of 2-6, reflecting the acidity of the carboxylic acid groups. []

Q6: Can this compound act as a ligand in coordination complexes?

A7: Yes, this compound can act as a ligand in coordination complexes with various metal ions, including barium, cobalt, copper, strontium, titanium, and zinc. [, , , , , , , ] It typically coordinates through its carboxylate groups, forming diverse structures ranging from dinuclear complexes to three-dimensional frameworks.

Q7: Are there any catalytic applications of this compound derivatives?

A8: Yes, chiral bis(oxazoline) ligands derived from this compound are widely employed in asymmetric catalysis. These ligands, particularly (S,S)-tert-butylbis(oxazoline), have proven effective in reactions such as cyclopropanation, aziridination, Diels-Alder reactions, Mukaiyama aldol reactions, and allylic oxidations. []

Q8: What is the role of this compound in the synthesis of retro-peptide oligomers?

A9: this compound serves as a starting material for the synthesis of retro-peptide oligomers, specifically those containing the gGly unit (>N−CH2−N<). This unit is constructed through a multi-step reaction sequence starting from a derivative of this compound. [, ]

Q9: Have there been any computational studies on this compound?

A10: Yes, computational chemistry has been employed to study this compound, particularly its hydrogen bonding properties. Studies using the gauge-including atomic orbital (GIAO) approach at different levels of theory (RHF, MP2) have highlighted the importance of electron correlation in accurately predicting the 1H NMR chemical shifts of protons involved in strong hydrogen bonds, such as those in this compound. []

Q10: Does this compound exhibit any biological activity?

A11: this compound and some of its derivatives have shown potential hypolipidemic activity in rodent models. Studies indicate that they can reduce serum cholesterol and triglyceride levels, potentially by inhibiting key enzymes involved in lipid synthesis. []

Q11: How is this compound quantified?

A12: this compound can be quantified using proton magnetic resonance (PMR) spectroscopy. In pharmaceutical formulations, it has been used as an internal standard for the quantitative analysis of other active ingredients. []

Q12: What analytical techniques are employed to study the dynamic behavior of this compound in the solid state?

A13: Solid-state NMR, particularly deuterium two-dimensional exchange NMR under magic angle spinning (MAS) conditions, has been used to investigate molecular dynamics in this compound crystals. This technique allows for the characterization of dynamic processes such as methyl group rotation and hydrogen bond exchange. []

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